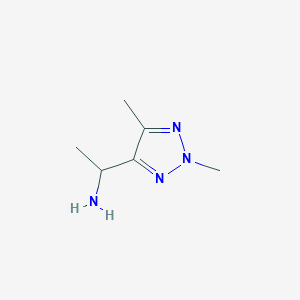![molecular formula C7H4ClN3O2 B13198775 2-Chloropyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13198775.png)
2-Chloropyrazolo[1,5-a]pyrimidine-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloropyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloropyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-chloropyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloropyrazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Reagents such as potassium permanganate (for oxidation) or sodium borohydride (for reduction) are commonly used.
Cyclization Reactions: These reactions often require the use of strong acids or bases and elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .
Aplicaciones Científicas De Investigación
2-Chloropyrazolo[1,5-a]pyrimidine-7-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with unique photophysical properties
Mecanismo De Acción
The mechanism of action of 2-Chloropyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .
Comparación Con Compuestos Similares
2-Chloropyrazolo[1,5-a]pyrimidine-7-carboxylic acid can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidine: The parent compound, which lacks the chlorine and carboxylic acid groups.
2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid: A similar compound with a different substitution pattern on the pyrimidine ring.
1,2,4-Triazolo[1,5-a]pyrimidines: Compounds with a similar fused ring structure but different heteroatoms.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C7H4ClN3O2 |
|---|---|
Peso molecular |
197.58 g/mol |
Nombre IUPAC |
2-chloropyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-3-6-9-2-1-4(7(12)13)11(6)10-5/h1-3H,(H,12,13) |
Clave InChI |
OECFKYIBKCMKDS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N2C(=CC(=N2)Cl)N=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 3-[(chlorosulfonyl)methyl]-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13198692.png)





![tert-Butyl N-[6-(propan-2-ylsulfanyl)hexyl]carbamate](/img/structure/B13198723.png)



![6,7-dihydro-5H-benzo[7]annulen-2-amine](/img/structure/B13198745.png)



